N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Analytical Chemistry LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantification of the parasiticide candidate N'-(4-acetylaminophenyl)-N,N-dimethylacetamidine in complex biological matrices is compromised by matrix effects and ion suppression. This d6-deuterated analog is the definitive internal standard for method validation. • +6 Da mass shift with ≥98 atom % D isotopic purity ensures complete co-elution and minimal MS cross-talk. • Enables matrix effect compensation (NMF 0.95-1.05) and precision CV ≤8%, meeting FDA bioanalytical guidance. • White solid, m.p. 139-141°C, MW 225.32; shipped ambient or blue ice for global delivery.

Molecular Formula C12H17N3O
Molecular Weight 225.32 g/mol
Cat. No. B587305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Molecular FormulaC12H17N3O
Molecular Weight225.32 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3
InChIKeyHFXUSRXKBFHKMO-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: Overview


N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 (CAS 1795137-54-0) is a stable isotope-labeled (deuterated) analog of the parasiticide candidate N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine [1]. It belongs to the class of deuterated acetamidine derivatives commonly employed as internal standards (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and related analytical workflows [2]. Its primary differentiator lies in the incorporation of six deuterium atoms at specific methyl positions (bis(trideuteriomethyl)amino moiety), which confers a mass shift of +6 Da relative to the unlabeled parent compound while preserving near-identical physicochemical and chromatographic behavior . This isotopic signature enables precise compensation for matrix effects, ionization variability, and extraction losses during the quantification of the parent compound in complex biological and environmental matrices [2].

Product class
Stable isotope-labeled (deuterated) internal standard (SIL-IS) for LC-MS/MS bioanalysis
Workflow
Isotope dilution mass spectrometry quantification of the parent parasiticide candidate in complex matrices
Key attribute
+6 Da mass shift (bis(trideuteriomethyl)amino moiety) while preserving near-identical chromatographic behavior

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: Why Generic Analogs Fail


Substituting this compound with a non-deuterated analog, a different deuterated acetamidine, or an unrelated internal standard introduces substantial analytical risk. Non-deuterated analogs co-elute identically with the target analyte and suffer from identical ion suppression/enhancement phenomena, rendering them incapable of correcting for matrix effects [1]. Alternative deuterated acetamidines, while isotopically labeled, may possess a different degree of deuteration (e.g., Acetamidine-d3) or distinct chromatographic retention time shifts, leading to incomplete co-elution and compromised accuracy when quantifying N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine [2]. Unrelated structural analogs used as internal standards exhibit divergent recovery profiles and ionization efficiencies, which can introduce bias exceeding regulatory acceptance criteria (e.g., ±15% for non-zero calibrators) [3]. The following quantitative evidence underscores why precise analytical-grade procurement of this specific deuterated compound is a non-negotiable requirement for validated LC-MS/MS methods targeting the parent parasiticide candidate.

!
Non-deuterated analog: co-elutes with the target but cannot correct for matrix effects; may lead to uncompensated ion suppression/enhancement.
!
Differently deuterated analog (e.g., -d3): may exhibit a retention time shift that compromises co-elution and accurate quantification.
!
Structural analog IS: divergent recovery and ionization efficiency can introduce bias exceeding typical method validation acceptance limits.

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: Quantitative Evidence vs. Comparators


Co-Elution Fidelity

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 exhibits a retention time (tR) shift of ≤ 0.02 minutes relative to the unlabeled parent compound under reversed-phase LC conditions, confirming near-identical chromatographic behavior essential for reliable matrix effect correction [1]. In contrast, a structurally unrelated internal standard (e.g., deuterated acetamidine-d3) can show a tR difference of > 0.2 minutes, leading to differential ion suppression and quantitative inaccuracy [2].

Co-elution fidelity
Class-level
≤ 0.02 min tR shift (d6)
vs. > 0.2 min tR shift (d3 analog)
Ensures identical ionization environment for reliable matrix correction
Reversed-phase C18; typical gradient conditions
Analytical Chemistry LC-MS/MS Stable Isotope Labeling

Matrix Effect Correction

The use of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as a stable isotope-labeled internal standard (SIL-IS) enables a normalized matrix factor (NMF) approaching 1.00 (ideal), with typical ranges of 0.95–1.05 across plasma, urine, and tissue homogenates [1]. In contrast, the use of a non-deuterated structural analog as IS yields NMF values ranging from 0.60 to 1.50, indicating substantial matrix-induced bias [2].

Matrix effect correction
Class-level
NMF 0.95–1.05 (d6)
vs. 0.60–1.50 (non-deuterated analog)
Supports matrix effect compensation within method validation guidance ranges
LC-ESI-MS/MS; plasma, urine, tissue homogenates
Bioanalysis Matrix Effects Isotope Dilution Mass Spectrometry

Assay Precision

Methods employing a deuterated SIL-IS analogous to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 demonstrate intra-assay CV values of ≤ 5% and inter-assay CV values of ≤ 8% across the calibration range [1]. In contrast, methods relying on non-deuterated structural analog IS exhibit intra-assay CV values of 10–20% and inter-assay CV values of 15–30%, failing to meet precision acceptance criteria for many regulated bioanalytical studies [2].

Assay precision
Class-level
Intra-CV ≤5%, Inter ≤8% (d6)
vs. 10–20% intra, 15–30% inter (analog)
Supports method precision requirements for regulated bioanalysis
Multi-day spiked matrix analysis
Method Validation Precision Stable Isotope Dilution

Isotopic Purity

The target compound is supplied with a typical isotopic purity of ≥ 98 atom % D, confirmed by quantitative NMR and high-resolution mass spectrometry (HRMS) . This level of enrichment ensures minimal isotopic cross-talk with the unlabeled parent ion channel, with a measured contribution of < 0.1% to the m/z of the parent compound [1]. In contrast, lower-purity deuterated standards (e.g., 90 atom % D) can exhibit isotopic carryover of 2–5%, leading to overestimation of analyte concentrations in low-level samples [1].

Isotopic purity
Head-to-head
≥ 98 atom % D
Cross-talk
Minimizes isotopic interference, enabling reliable trace-level quantification
Confirmed by qNMR and HRMS; MRM acquisition
Recovery compensation
Class-level
Slope deviation ≤ 5% (d6)
vs. 15–25% deviation (non-deuterated analog)
Robust recovery compensation reduces re-analysis and bias
Protein precipitation, LLE, SPE from plasma
Quality Control Isotopic Purity NMR Spectroscopy

Extraction Recovery Compensation

When N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is used as an internal standard, the ratio of analyte-to-IS peak area remains constant across a wide range of extraction recoveries (60–100%), with a slope deviation of ≤ 5% [1]. In contrast, using a non-deuterated structural analog as IS shows a slope deviation of 15–25% across the same recovery range, reflecting incomplete compensation for variable extraction efficiency [2].

Recovery compensation
Class-level
Slope deviation ≤ 5% (d6)
vs. 15–25% deviation (non-deuterated analog)
Robust recovery compensation reduces re-analysis and bias
Protein precipitation, LLE, SPE from plasma
Sample Preparation Extraction Recovery Internal Standard Calibration

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: Key Applications


Preclinical Pharmacokinetic Quantification

In support of investigational new drug (IND)-enabling toxicology and pharmacokinetic studies for the parasiticide candidate, this deuterated compound serves as the gold-standard internal standard. Its use directly addresses regulatory requirements for method validation (FDA Guidance, 2018), providing the precision (CV ≤ 8%), accuracy (±15% bias), and matrix effect compensation (NMF 0.95–1.05) necessary for reliable concentration-time data in plasma and tissues. Procurement ensures that the analytical method meets stringent acceptance criteria, avoiding costly method re-development and regulatory queries [1].

Environmental Fate and Residue Analysis

For studies evaluating the environmental persistence and residue levels of this parasiticide candidate in soil, water, and plant matrices, the deuterated analog enables accurate quantification via isotope dilution mass spectrometry. The high isotopic purity (≥ 98 atom % D) minimizes cross-talk, allowing detection at low parts-per-billion (ppb) levels essential for regulatory submission to agencies such as the EPA or EFSA. The robust recovery compensation (slope deviation ≤ 5%) ensures reliable data across diverse and complex environmental matrices [1][2].

Metabolic Fate and Biotransformation Studies

The six-position deuterium label provides a distinct mass signature for tracing the metabolic fate of the parent compound in vitro (e.g., hepatocyte incubations) and in vivo (e.g., rodent models). This enables the unequivocal identification and quantification of phase I and phase II metabolites via high-resolution mass spectrometry, distinguishing drug-derived material from endogenous background. Such studies are critical for understanding clearance mechanisms and potential drug-drug interactions, supporting the overall preclinical development package [1].

QC Reference Material for Manufacturing

In the pharmaceutical manufacturing environment, this deuterated compound can be employed as a high-purity reference standard for the calibration and verification of analytical instruments used to quantify the active pharmaceutical ingredient (API) during synthesis and formulation. Its well-characterized physicochemical properties (melting point 139–141°C, molecular weight 225.32) and documented stability support the establishment of validated QC methods, ensuring batch-to-batch consistency and compliance with pharmacopoeial standards [1].

Application
Selection Property
Validation Focus
Research PK/TK quantification
Co-elution & matrix compensation profile
Bioanalytical method validation review
Environmental residue analysis
Isotopic purity & recovery robustness
Matrix-effect & cross-talk review
Metabolic fate studies
Distinct +6 Da mass signature
Metabolite identification review
QC reference for API analysis
Characterized reference material
Instrument calibration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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